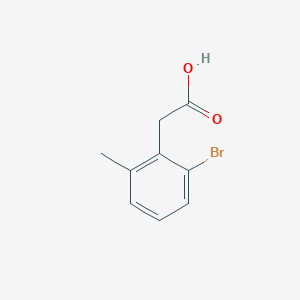
2-(2-Bromo-6-methylphenyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Bromo-6-methylphenyl)acetic acid: is an organic compound with the molecular formula C9H9BrO2 It is a derivative of acetic acid where the hydrogen atom in the phenyl ring is substituted by a bromine atom at the second position and a methyl group at the sixth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Bromo-6-methylphenyl)acetic acid typically involves the bromination of 2-methylphenylacetic acid. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction conditions include maintaining a controlled temperature to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 2-(2-Bromo-6-methylphenyl)acetic acid can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the bromine atom can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide, ammonia, or thiourea in polar solvents such as water or ethanol.
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Major Products:
Substitution: Formation of 2-(2-Hydroxy-6-methylphenyl)acetic acid, 2-(2-Amino-6-methylphenyl)acetic acid, etc.
Oxidation: Formation of this compound derivatives with additional carboxyl or keto groups.
Reduction: Formation of 2-(2-Methylphenyl)acetic acid.
Scientific Research Applications
Chemistry: 2-(2-Bromo-6-methylphenyl)acetic acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various pharmaceuticals, agrochemicals, and fine chemicals.
Biology: In biological research, this compound can be used to study the effects of brominated aromatic compounds on biological systems. It may also serve as a ligand in the development of enzyme inhibitors or receptor modulators.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its derivatives may exhibit pharmacological activities such as anti-inflammatory, analgesic, or antimicrobial properties.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, dyes, and polymers. It may also find applications in material science for the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-Bromo-6-methylphenyl)acetic acid involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The bromine atom in the compound can participate in halogen bonding, influencing the binding affinity and specificity towards its targets. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
- 2-(2-Bromo-6-chlorophenyl)acetic acid
- 2-(4-Bromo-2-methylphenyl)acetic acid
- 2-(2-Bromo-6-fluorophenyl)acetic acid
Comparison: 2-(2-Bromo-6-methylphenyl)acetic acid is unique due to the presence of both bromine and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, the compound may exhibit different physicochemical properties, such as solubility, stability, and reactivity, making it suitable for specific applications in research and industry.
Properties
Molecular Formula |
C9H9BrO2 |
|---|---|
Molecular Weight |
229.07 g/mol |
IUPAC Name |
2-(2-bromo-6-methylphenyl)acetic acid |
InChI |
InChI=1S/C9H9BrO2/c1-6-3-2-4-8(10)7(6)5-9(11)12/h2-4H,5H2,1H3,(H,11,12) |
InChI Key |
BJJVAMKQCWZGLF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)Br)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2S)-2-[(9-phenylfluoren-9-yl)amino]propanoic acid](/img/structure/B13141843.png)

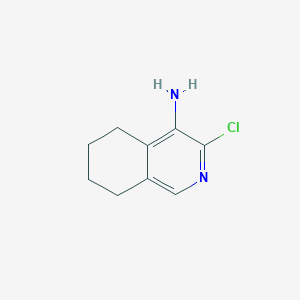
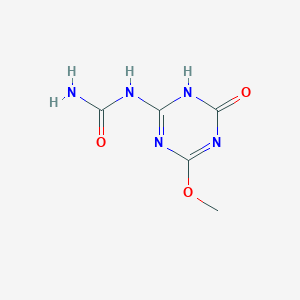
![methyl 2,2-bis(ethylsulfanyl)-4-[(1R)-5-methoxy-2-[(E)-4-[(2-methylpropan-2-yl)oxycarbonyloxy]but-2-enyl]-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]butanoate](/img/structure/B13141873.png)
![5-tert-Butyl3a-ethylhexahydropyrrolo[3,4-b]pyrrole-3a,5(1H)-dicarboxylate](/img/structure/B13141875.png)
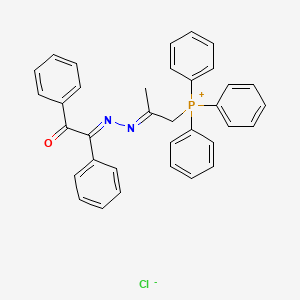
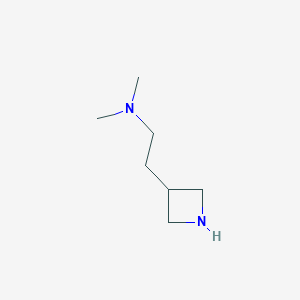
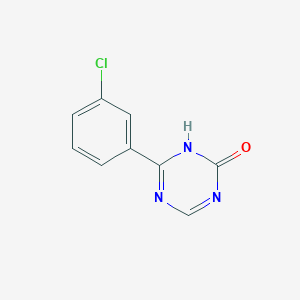
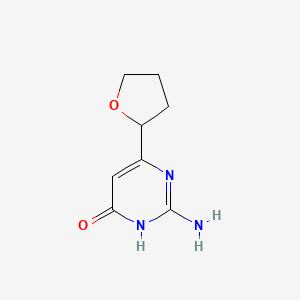
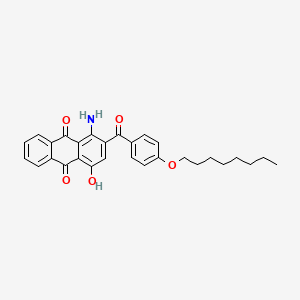
![2-[Hydroxy(phenyl)carbamoyl]benzene-1-sulfonic acid](/img/structure/B13141924.png)
![tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-[7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-2-yl]carbamate](/img/structure/B13141933.png)
